molecular formula C10H14ClN B591916 (R)-3-Phenylpyrrolidine hydrochloride CAS No. 851000-46-9

(R)-3-Phenylpyrrolidine hydrochloride

Cat. No.: B591916
CAS No.: 851000-46-9
M. Wt: 183.679
InChI Key: DNSSGEPIODMCQR-PPHPATTJSA-N
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Description

®-3-Phenylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a phenyl group attached to the third carbon of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylpyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Chiral Resolution: The racemic mixture of 3-Phenylpyrrolidine is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

    Hydrochloride Formation: The resolved ®-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of ®-3-Phenylpyrrolidine hydrochloride may involve large-scale chiral resolution processes and the use of automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-3-Phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, amines, and alcohols, which can be further utilized in different chemical syntheses.

Scientific Research Applications

®-3-Phenylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-3-Phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-3-Phenylpyrrolidine hydrochloride: The enantiomer of ®-3-Phenylpyrrolidine hydrochloride with different stereochemistry.

    3-Phenylpyrrolidine: The racemic mixture of the compound.

    N-Phenylpyrrolidine: A structurally similar compound with the phenyl group attached to the nitrogen atom.

Uniqueness: ®-3-Phenylpyrrolidine hydrochloride is unique due to its chiral nature and specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(3R)-3-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSSGEPIODMCQR-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661520
Record name (3R)-3-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851000-46-9
Record name (3R)-3-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Phenyl-pyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 89 mg (0.35 mmol) of 1-isopropyl-3-methyl-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2,4-dione in DCE (5 mL) was added 97 mg (0.35 mmol) of (3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde in DCE (5 mL) and stirred for 2 hours at room temperature. Sodium triacetoxyborohydride (113 mg, 0.53 mmol) was then added and the reaction mixture stirred overnight at room temperature. The reaction mixture was diluted with DCM, the organic layer washed with sodium bicarbonate, and then dried over sodium sulfate. The reaction mixture was filtered, purified by semi-preparative HPLC (Method B) and lyophilized to give (3S,4S)-1-(3,3-dimethyl-butyryl)-3-[1-isopropyl-3-methyl-bicyclo[3.2.1]-2,4-dioxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine hydrochloride (16 mg, 8%).
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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